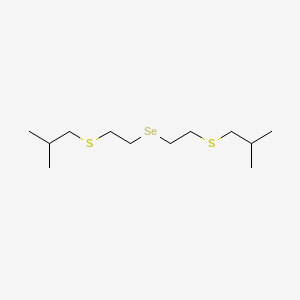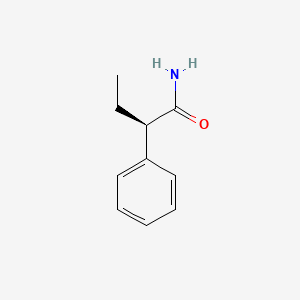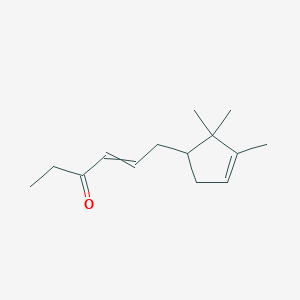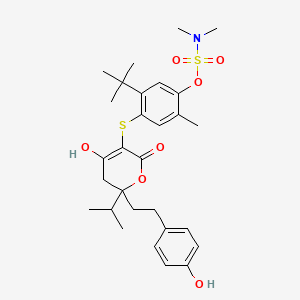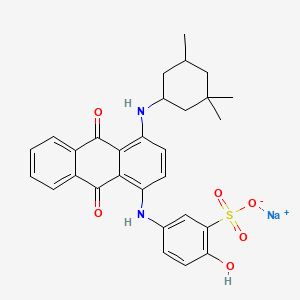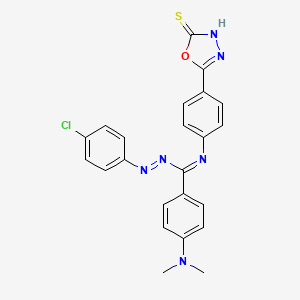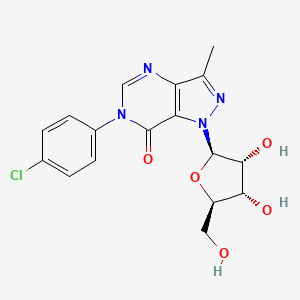
Chondrillasterol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chondrillasterol acetate is a sterol derivative isolated from various plant sources, including Vernonia adoensis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chondrillasterol acetate can be synthesized through the acetylation of chondrillasterol. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound involves the extraction of chondrillasterol from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, column chromatography, and preparative thin-layer chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Chondrillasterol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to chondrillasterol.
Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted sterol compounds .
Scientific Research Applications
Chondrillasterol acetate has been extensively studied for its antimicrobial properties. It has shown significant activity against bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Additionally, it has been found to inhibit biofilm formation, making it a potential candidate for developing new antimicrobial agents .
In the field of chemistry, this compound is used as a precursor for synthesizing other sterol derivatives. In biology, it is studied for its role in cell membrane structure and function. In medicine, its antimicrobial properties are being explored for potential therapeutic applications .
Mechanism of Action
Chondrillasterol acetate exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria. It inhibits the formation of biofilms, which are protective layers formed by bacterial colonies. This disruption leads to increased permeability of the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death .
Comparison with Similar Compounds
Chondrillasterol acetate is similar to other sterol derivatives such as sitosterol, stigmasterol, and campesterol. its unique antimicrobial properties and ability to inhibit biofilm formation set it apart from these compounds. While other sterols are primarily studied for their roles in cell membrane structure and function, this compound’s antimicrobial activity makes it a valuable compound for medical and industrial applications .
List of Similar Compounds
- Sitosterol
- Stigmasterol
- Campesterol
- Poriferasterol
- Epicampesterol
- Methylergostenol
- Fungisterol
- Dihydrochondrillasterol
Properties
CAS No. |
4651-47-2 |
|---|---|
Molecular Formula |
C31H50O2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
VQLULFBGTFJDEB-WMEKXSQASA-N |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


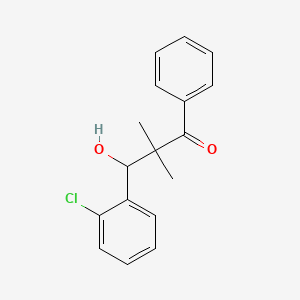
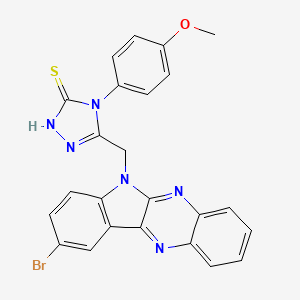
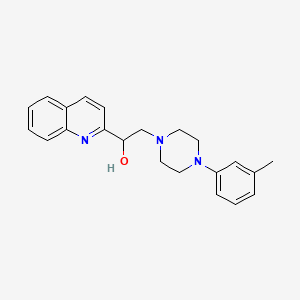
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
